molecular formula C14H17IN2 B14664802 1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide CAS No. 50295-67-5

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide

Cat. No.: B14664802
CAS No.: 50295-67-5
M. Wt: 340.20 g/mol
InChI Key: AJILUVHCYYZYKX-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is a chemical compound with the molecular formula C14H16N2I It is a derivative of perimidine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-dimethyl-1H-perimidine with iodomethane in dimethylformamide at elevated temperatures. The reaction mixture is heated for several hours, resulting in the formation of a yellow precipitate. This precipitate is then filtered and dried under vacuum to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride in methanol under nitrogen atmosphere.

    Substitution: Various nucleophiles like halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted perimidine derivatives with different functional groups.

Scientific Research Applications

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethyl-2,3-dihydro-1H-perimidine: A closely related compound with similar structural features but lacking the iodide ion.

    1,2,3,3-Tetramethyl-3H-indolium iodide: Another nitrogen-containing heterocycle with different substitution patterns.

Uniqueness

1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion.

Properties

CAS No.

50295-67-5

Molecular Formula

C14H17IN2

Molecular Weight

340.20 g/mol

IUPAC Name

1,2,3-trimethyl-1,2-dihydroperimidin-1-ium;iodide

InChI

InChI=1S/C14H16N2.HI/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3;/h4-10H,1-3H3;1H

InChI Key

AJILUVHCYYZYKX-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-]

Origin of Product

United States

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